molecular formula C34H47NO2 B609768 ORIC-101 CAS No. 2222344-98-9

ORIC-101

Número de catálogo B609768
Número CAS: 2222344-98-9
Peso molecular: 501.755
Clave InChI: VNLTWJIWEYPBIF-KMSLUKAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ORIC-101 is a potent and selective, orally bioavailable, small molecule antagonist of the glucocorticoid receptor (GR) . It has been linked to resistance to multiple classes of cancer therapeutics across a variety of solid tumors .


Synthesis Analysis

The synthesis of ORIC-101 involved structure-based modification of mifepristone . This led to the discovery of ORIC-101, a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity .


Chemical Reactions Analysis

ORIC-101 is a glucocorticoid receptor antagonist, which means it binds to the glucocorticoid receptor and prevents its activation . This inhibition of GR transcriptional activity blocks the pro-survival signals mediated by the activated nuclear hormone receptor .

Aplicaciones Científicas De Investigación

  • Glucocorticoid Receptor Antagonism in Cancer Treatment : ORIC-101 is identified as a potent glucocorticoid receptor (GR) antagonist. It shows potential in enhancing the effectiveness of chemotherapy in solid tumors by inhibiting GR-mediated proliferative and anti-apoptotic gene expression pathways, potentially slowing tumor cell growth and disease progression in certain cancers (Definitions, 2020).

  • Combination Therapy with Nab-Paclitaxel : A study demonstrated the use of ORIC-101 in combination with nab-paclitaxel in patients with advanced solid tumors. This combination was found to have an acceptable tolerability profile, with preliminary antitumor activity observed in taxane-refractory patients with breast, endometrial, and pancreatic cancers (Abdul-Karim et al., 2021).

  • Biomarker Support for Dose Selection : Another study supporting the selection of the Recommended Phase 2 Dose (RP2D) for ORIC-101 in combination with nab-paclitaxel demonstrated on-target tumor cell eradication and pharmacodynamic modulation. This supports the ongoing dose expansion portion of the study (Daemen et al., 2021).

  • Overcoming Chemoresistance in Pancreatic Cancer : Research showed that ORIC-101 can overcome glucocorticoid receptor-mediated chemoresistance in pancreatic cancer models, suggesting its potential in enhancing the response to chemotherapy in GR-positive pancreatic cancer xenograft models (Sun et al., 2020).

  • Discovery and Characterization of ORIC-101 : The discovery of ORIC-101, a steroidal GR antagonist, was a significant advancement. It exhibits reduced androgen receptor agonistic activity and improved CYP2C8 and CYP2C9 inhibition profile, making it suitable for co-dosing with chemotherapeutic agents metabolized by CYP2C8, such as paclitaxel (Rew et al., 2018).

Propiedades

IUPAC Name

(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLTWJIWEYPBIF-SXJSTINISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C1=CC=C(C=C1)[C@@H]2C[C@@]3([C@H](CC[C@@]3(C#CC(C)(C)C)O)[C@@H]4[C@@H]2[C@@H]5CCC(=O)C=C5CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Citations

For This Compound
88
Citations
Y Rew, X Du, J Eksterowicz, H Zhou… - Journal of Medicinal …, 2018 - ACS Publications
… Structure-based modification of mifepristone led to the discovery of ORIC-101 (28), a highly potent steroidal GR antagonist with reduced androgen receptor (AR) agonistic activity …
Number of citations: 26 pubs.acs.org
H Zhou, S Barkund, A Pankov, G Hegde, W Kong… - Cancer Research, 2020 - AACR
… The novel, selective GR antagonist ORIC-101 is under clinical … are responsive to combination with ORIC-101. Specifically, we employed … We found that ORIC-101 reverses GR-mediated …
Number of citations: 3 aacrjournals.org
JD Sun, H Zhou, W Kong, N Yuen, F Duong… - Cancer …, 2020 - oricpharma.com
… This preclinical study aims to investigate ORIC-101’s ability to overcome chemoresistance in pancreatic cancer models. A phase 1b study of ORIC-101 in combination with nab-…
Number of citations: 3 oricpharma.com
A Pankov, H Zhou, S Barkund, G Hegde, P Narayanan… - Cancer Research, 2020 - AACR
… of ORIC-101. … ORIC-101 completely reverted the expression of these 11 signature genes back to vehicle condition levels. We further validated a subset of signature genes as ORIC-101 …
Number of citations: 3 aacrjournals.org
S Barkund, H Zhou, LS Friedman, A Daemen - Cancer Research, 2021 - oricpharma.com
… We have shown that GR antagonist ORIC-101 reverses GR… studies • GR antagonist ORIC-101 overcomes GR-driven … cancer models • Rescue by ORIC-101 is observed in both …
Number of citations: 2 oricpharma.com
A Daemen, S Barkund, A Johnson, A Pankov… - Molecular Cancer …, 2021 - AACR
… 1b study during which three dose levels of ORIC-101 given once daily were evaluated in … one dose of ORIC-101 was observed in PBMCs of all patients. ORIC-101 reached steady-…
Number of citations: 0 aacrjournals.org
A Daemen, A Pankov, S Barkund, H Zhou… - MOLECULAR …, 2021 - oricpharma.com
… • PD suppression was observed as early as on Day 1 after one dose of ORIC-101, in … at 80 mg ORIC-101 PD modulation on Day 1 after one dose of ORIC-101 Exemplar patient from …
Number of citations: 3 oricpharma.com
H Zhou, S Barkund, A Pankov, S Sinha… - Molecular Cancer …, 2019 - AACR
… by ORIC-101, suggesting ORIC-101 overcomes GR-driven resistance to enzalutamide. To inform the clinical development of ORIC-101 in … is fully inhibited by ORIC-101. These findings …
Number of citations: 0 aacrjournals.org
W Abida, N Agarwal, AW Hahn, N Shore, P Sieber… - Molecular Cancer …, 2021 - AACR
… Biomarker data demonstrated ORIC-101 induced reduction … ORIC-101. Data will be updated at the time of the presentation. Conclusions: Preliminary evidence suggests that ORIC-101 …
Number of citations: 0 aacrjournals.org
RM Abdul-Karim, AW Tolcher, S Kummar… - Journal of Clinical …, 2021 - oricpharma.com
… A nab-pac popPK model simulation demonstrated no change in observed concentrations with varying doses of ORIC-101, indicating no drug-drug interaction. ▪ Figure depicts one …
Number of citations: 1 oricpharma.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.